3-Hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
3-Hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
The synthesis of 3-Hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the core pyrrol-2-one structure, followed by the introduction of the various substituents through a series of reactions such as alkylation, acylation, and condensation. Industrial production methods may involve optimization of these steps to improve yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups can form hydrogen bonds with biological molecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 3-Hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one include:
3-Hydroxy-2-methylbutanoic acid: A simpler compound with a hydroxyl and carboxyl group.
Methyl 3-hydroxy-4-methoxybenzoate: Contains a hydroxyl and methoxy group on a benzene ring.
3-Hydroxy-4-Methoxybenzoic acid: Similar structure with a hydroxyl and methoxy group on a benzoic acid backbone. These compounds share some structural features but differ in their specific substituents and overall complexity, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C35H40N2O6 |
---|---|
Molecular Weight |
584.7 g/mol |
IUPAC Name |
(4E)-4-[hydroxy-[3-methyl-4-(2-methylpropoxy)phenyl]methylidene]-1-(3-morpholin-4-ylpropyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C35H40N2O6/c1-24(2)23-42-30-14-13-27(21-25(30)3)33(38)31-32(26-9-7-12-29(22-26)43-28-10-5-4-6-11-28)37(35(40)34(31)39)16-8-15-36-17-19-41-20-18-36/h4-7,9-14,21-22,24,32,38H,8,15-20,23H2,1-3H3/b33-31+ |
InChI Key |
DQQGLPDWHUBRMO-QOSDPKFLSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC(=CC=C4)OC5=CC=CC=C5)/O)OCC(C)C |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC(=CC=C4)OC5=CC=CC=C5)O)OCC(C)C |
Origin of Product |
United States |
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